3-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
Overview
Description
3-METHYL-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide is 266.105527694 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cholinesterase Inhibitory Activity
A study by Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, including compounds related to 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide. These compounds were investigated for their cholinesterase inhibitory activity, demonstrating potential as potent butyrylcholinesterase inhibitors with IC50 values in the range of 0.054-2.7 µM. Additionally, some synthesized compounds exhibited good inhibitory effects on Aβ self-aggregation, suggesting their applicability in Alzheimer's disease research (Abedinifar et al., 2018).
Antimicrobial Activity
Mobinikhaledi et al. (2006) reported on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, which showed in vitro antimicrobial activity against several bacteria strains. While not directly involving 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide, the study's focus on benzamides derivatives indicates the potential for exploring antimicrobial applications of similar compounds (Mobinikhaledi et al., 2006).
Co-activator Associated Arginine Methyltransferase 1 (CARM1) Inhibition
Research by Allan et al. (2009) on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting CARM1 highlights the exploration of heteroaryl fragments, including benzofuran, for inhibiting this enzyme. This area of study could offer insights into the therapeutic potential of 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide in cancer or other diseases associated with protein methylation processes (Allan et al., 2009).
Crystal Engineering and Pharmaceutical Cocrystals
A study by Reddy et al. (2006) introduced the carboxamide-pyridine N-oxide synthon for crystal engineering, demonstrating its use in assembling isonicotinamide N-oxide in a triple helix architecture. This research opens pathways for utilizing 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide in the design and development of pharmaceutical cocrystals, potentially improving drug solubility and bioavailability (Reddy et al., 2006).
Properties
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-13-7-2-3-8-14(13)20-15(11)16(19)18-10-12-6-4-5-9-17-12/h2-9H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBEHCFVARREO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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